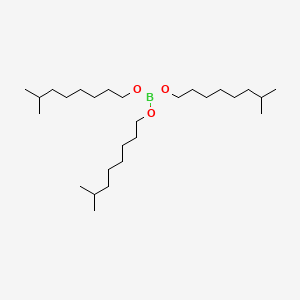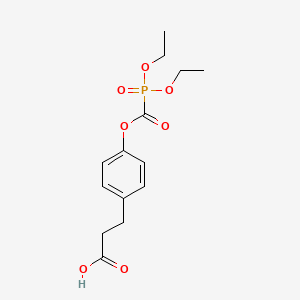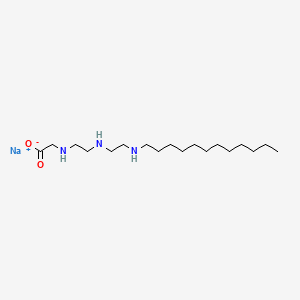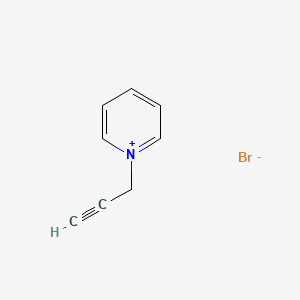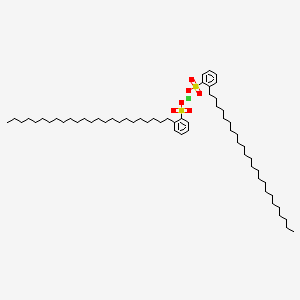
Barium bis(tetracosylbenzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium bis(tetracosylbenzenesulphonate) is a chemical compound with the molecular formula C60H106BaO6S2. It is a barium salt of tetracosylbenzenesulfonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium bis(tetracosylbenzenesulphonate) typically involves the reaction of tetracosylbenzenesulfonic acid with a barium salt, such as barium chloride. The reaction is carried out in an aqueous medium, and the product is precipitated out by the addition of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of barium bis(tetracosylbenzenesulphonate) involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and filtration to obtain the final product. The use of advanced equipment and technology ensures the consistency and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Barium bis(tetracosylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The sulfonate groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of barium bis(tetracosylbenzenesulphonate) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from the reactions of barium bis(tetracosylbenzenesulphonate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce sulfonate salts .
Aplicaciones Científicas De Investigación
Barium bis(tetracosylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of barium bis(tetracosylbenzenesulphonate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Barium bis(trimethylsilyl) sulfate: Another barium salt with sulfonate groups, used in different chemical reactions.
Barium sulfate: Commonly used as a contrast agent in medical imaging.
Uniqueness
Barium bis(tetracosylbenzenesulphonate) is unique due to its specific structure and properties, which make it suitable for specialized applications in research and industry. Its long alkyl chains and sulfonate groups provide distinct chemical and physical characteristics compared to other barium salts .
Propiedades
Número CAS |
81856-06-6 |
|---|---|
Fórmula molecular |
C60H106BaO6S2 |
Peso molecular |
1124.9 g/mol |
Nombre IUPAC |
barium(2+);2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
Clave InChI |
HLJHHUMLFVYONE-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


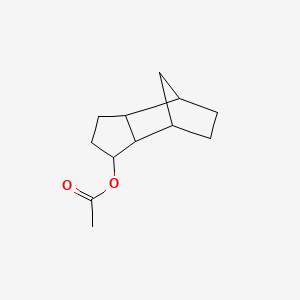
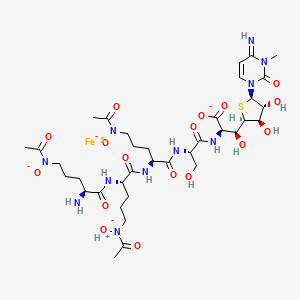
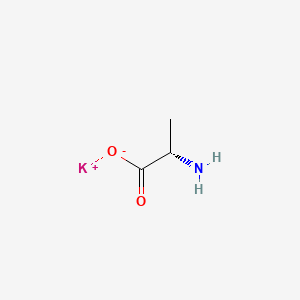
![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)

